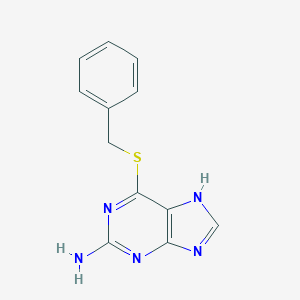

6-Benzylthioguanine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-benzylsulfanyl-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5S/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMGATKUPCKDEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=NC3=C2NC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172053 | |

| Record name | 6-Benzylthioguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647726 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1874-58-4 | |

| Record name | 2-Amino-6-(benzylthio)purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1874-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Benzylthioguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001874584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Benzylthioguanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Benzylthioguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-[(phenylmethyl)thio]-1H-purin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-BENZYLTHIOGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z89Y54IWIJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivative Chemistry of 6 Benzylthioguanine

Established Synthetic Pathways for 6-Benzylthioguanine

The synthesis of this compound, a significant purine (B94841) analog, is primarily achieved through well-established nucleophilic substitution reactions. The most common and direct method involves the S-alkylation of a thiol-containing purine precursor.

One of the principal pathways begins with 6-mercaptopurine (B1684380). In this method, 6-mercaptopurine is reacted with benzyl (B1604629) chloride. The reaction is typically carried out in the presence of a base in a suitable solvent. The base deprotonates the thiol group of 6-mercaptopurine, forming a thiolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of the benzyl chloride and displacing the chloride ion to form the desired this compound product. A simple and effective method for this transformation has been reported using room temperature ionic liquids which can act as both the solvent and catalyst. researchgate.net

Another established synthetic route starts from guanine (B1146940). Guanine is first converted to 6-chloroguanine, a more reactive intermediate. nih.gov This is often achieved by treating guanine with a chlorinating agent like phosphorus oxychloride. The resulting 6-chloroguanine is then subjected to a nucleophilic substitution reaction with benzyl mercaptan. The sulfur atom of benzyl mercaptan attacks the C6 position of the purine ring, displacing the chlorine atom to yield this compound.

A variation of this approach involves the synthesis of 6-chloropurine (B14466) from hypoxanthine (B114508), followed by reaction with sodium thiocyanate (B1210189) to introduce the thio- group, which can then be alkylated. youtube.com While this is a common route for 6-mercaptopurine synthesis, it highlights the general strategy of using a 6-halopurine as a key intermediate.

These established methods provide reliable and efficient means to produce this compound, which serves as a crucial scaffold for the development of various derivatives.

Exploration of Novel Synthetic Routes and Reaction Mechanisms

While the modification of existing purine rings is the most common strategy, research has also explored the construction of the purine ring system itself as a means to synthesize this compound and its analogs. These heterocyclic synthesis approaches can offer greater flexibility in introducing various substituents.

One such approach involves the cyclization of appropriately substituted pyrimidine (B1678525) or imidazole (B134444) precursors. For instance, a 4,5-diaminopyrimidine (B145471) derivative can be reacted with a suitable one-carbon synthon to form the imidazole portion of the purine ring. If the pyrimidine precursor already contains the benzylthio-substituent at the appropriate position, this cyclization will directly yield the desired this compound scaffold. One-pot glycosylation and cyclization procedures have been described for the synthesis of 6-chloropurine ribonucleosides from chloropyrimidines, which can then be further modified. nih.gov

These de novo synthesis strategies, while often more complex than functional group interconversion on a pre-existing purine, allow for the creation of a wider range of analogs with modifications in the core heterocyclic structure, which is invaluable for structure-activity relationship studies.

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmacologically important molecules, including this compound. The focus is on developing more environmentally benign and efficient synthetic methods.

One key area of improvement is the use of greener solvents. Traditional syntheses often employ volatile organic solvents. A notable advancement is the use of room temperature ionic liquids (RTILs) as both solvents and catalysts for the reaction between 6-mercaptopurine and benzyl chloride. researchgate.net This approach can lead to simpler work-up procedures and reduced environmental impact.

Another green chemistry strategy is the use of microwave-assisted synthesis. Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. This technique has been successfully applied to various heterocyclic syntheses and can be adapted for the synthesis of this compound and its derivatives, often leading to higher yields and cleaner reaction profiles.

Furthermore, the development of one-pot syntheses, where multiple reaction steps are performed in a single reaction vessel without the isolation of intermediates, aligns with green chemistry principles by reducing solvent usage and waste generation. nih.gov These approaches are being explored to streamline the synthesis of purine analogs.

Design and Synthesis of this compound Analogs and Derivatives

The development of this compound analogs is heavily driven by structure-activity relationship (SAR) studies. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for their effects.

Key areas of modification in SAR studies include:

Substitutions on the Benzyl Ring: The electronic and steric properties of the benzyl group can be modulated by introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at the ortho, meta, or para positions. These modifications can influence the compound's binding affinity to target proteins.

Modification of the Purine Core: Alterations to the purine ring system, such as the introduction of substituents at the N7 or N9 positions, or the replacement of the purine with other heterocyclic scaffolds, can have a profound impact on activity. For example, the synthesis of 6-chloropurine nucleoside analogs has been a strategy to develop novel antiviral agents. nih.gov

Alteration of the Thioether Linkage: The sulfur atom of the thioether bridge can be replaced with other linkers, such as oxygen (ether) or selenium (selenoether), to probe the importance of the sulfur atom for biological activity.

The following table presents a hypothetical example of SAR data for a series of this compound analogs, illustrating how structural modifications can influence inhibitory activity against a target enzyme.

| Compound | R1 (Purine N9) | R2 (Benzyl Ring) | IC50 (µM) |

|---|---|---|---|

| 1 (6-BTG) | H | H | 15.2 |

| 2 | H | 4-Cl | 8.5 |

| 3 | H | 4-CH3 | 22.1 |

| 4 | H | 4-OCH3 | 18.9 |

| 5 | Cyclopentyl | H | 12.7 |

Stereochemistry plays a crucial role in the biological activity of many pharmaceuticals. While this compound itself is an achiral molecule, the synthesis of its derivatives, particularly those involving modifications at the N9 position with chiral substituents (e.g., chiral sugars or carbocyclic rings), requires careful consideration of stereochemistry.

When a chiral side chain is introduced, the resulting product can exist as a mixture of diastereomers or enantiomers. The biological activity of these stereoisomers can differ significantly. Therefore, stereoselective synthetic methods are often employed to produce a single, desired stereoisomer.

Methods for achieving stereocontrol include:

Use of Chiral Starting Materials: Starting the synthesis with a chiral precursor, such as a naturally occurring sugar, can impart stereoselectivity to the final product.

Asymmetric Catalysis: The use of chiral catalysts can favor the formation of one stereoisomer over another.

Chiral Resolution: If a mixture of stereoisomers is formed, chromatographic techniques using a chiral stationary phase can be used to separate them.

For example, in the synthesis of nucleoside analogs of 6-chloropurine, the stereochemistry of the sugar moiety is critical for its interaction with biological targets. nih.gov The Mitsunobu reaction is a common method for coupling a purine base with a chiral alcohol, and the stereochemical outcome of this reaction must be carefully controlled. nih.gov

Biosynthetic Pathway Engineering for this compound Precursors

While this compound is a synthetic compound, its core structure is derived from guanine, a naturally occurring purine. The key precursor for the chemical synthesis of 6-BTG is 6-thioguanine (B1684491), which is structurally analogous to guanine. Therefore, the biosynthetic pathway of interest is the one that produces guanine nucleotides. Metabolic engineering of microorganisms to overproduce these precursors is a key strategy in biotechnology. dntb.gov.uaresearchgate.net

The de novo synthesis of purine nucleotides is a highly conserved and energy-intensive metabolic pathway that builds the purine ring from simple precursors. nih.govyoutube.com The pathway begins with D-ribose 5′-phosphate, a product of the pentose (B10789219) phosphate (B84403) pathway, which is converted to 5-phosphoribosyl-1-pyrophosphate (PRPP). wikipedia.orgyoutube.com A series of enzymatic steps leads to the formation of inosine (B1671953) monophosphate (IMP), a critical branch-point intermediate. youtube.combiologyonline.com From IMP, the synthesis of guanosine (B1672433) monophosphate (GMP) proceeds via two enzymatic reactions:

IMP dehydrogenase (IMPDH) : This enzyme catalyzes the NAD+-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP). biologyonline.comnih.gov

GMP synthetase (GMPS) : This enzyme catalyzes the amination of XMP, using glutamine as a nitrogen donor, to form GMP. nih.gov

Microbial systems, particularly Escherichia coli and Corynebacterium glutamicum, have been extensively engineered to enhance the production of guanine precursors like guanosine and IMP. nih.govnih.gov These efforts involve a combination of strategies to redirect metabolic flux towards the desired product.

Key Metabolic Engineering Strategies:

Enhancing Precursor Supply and Pathway Flux: Overexpression of the prs gene to increase the pool of PRPP and overexpression of the entire purine synthesis operon can significantly boost the carbon flow into the pathway. dntb.gov.uanih.gov

Blocking Competing Pathways: To channel the metabolic intermediate IMP specifically towards GMP, the gene purA, which encodes adenylosuccinate synthetase (the first step in AMP synthesis), is often deleted or attenuated. nih.govcnif.cn

Eliminating Product Degradation: Genes responsible for the breakdown of nucleosides, such as nucleoside hydrolases (rihA, rihB, rihC) and purine nucleoside phosphorylase (deoD, ppnP), are deleted to prevent the loss of the accumulated product. cnif.cn

Removing Feedback Inhibition: Key regulatory enzymes, like PRPP amidotransferase, are subject to feedback inhibition by purine nucleotides. Mutating these enzymes can render them insensitive to this regulation, thus maintaining a high flux through the pathway. cnif.cn

Optimizing Central Metabolism: Modifications to central pathways like glycolysis are performed to ensure a sufficient supply of energy (ATP) and reducing power (NADPH) for the demanding purine biosynthesis pathway. nih.govresearchgate.net

Transporter Engineering: Overexpressing efflux pumps or deleting uptake transporters can improve the secretion of the final product into the culture medium, which can also alleviate feedback inhibition. researchgate.netresearchgate.net

Research has demonstrated the success of these combinatorial approaches. For example, targeted genetic engineering of Corynebacterium glutamicum, involving the blockage of pathways leading from IMP to AMP and GMP, resulted in a 45-fold increase in the intracellular IMP pool. nih.govresearchgate.net Similarly, systematic engineering of E. coli, incorporating many of the strategies listed above, has led to significant titers of guanosine. researchgate.netnih.gov

Table 2: Research Findings in Precursor Production via Metabolic Engineering

| Organism | Engineering Target/Strategy | Product | Resulting Titer/Pool Size | Reference |

| Corynebacterium glutamicum | Blocking degrading reactions towards AMP and GMP. | Inosine Monophosphate (IMP) | 22 µmol g(CDW)⁻¹ (a 45-fold increase) | nih.govresearchgate.net |

| Escherichia coli | Combinatorial engineering (pathway overexpression, degradation blockage, branch pathway modification, transporter engineering). | Guanosine | 289.8 mg/L in fed-batch fermentation. | researchgate.netnih.gov |

| Escherichia coli | Deletion of degradation enzymes, overexpression of purine operon and feedback-resistant purF, deletion of competing pathways (purA, guaB). | Inosine | 1,412.5 mg/L | cnif.cn |

| Ashbya gossypii | Manipulation of the committed step in the purine pathway. | Riboflavin (derived from GTP) | 10-fold increase in production. | nih.gov |

Metabolic Pathways and Enzymatic Interactions of 6 Benzylthioguanine

Cellular Metabolism of 6-Benzylthioguanine

The cellular metabolism of this compound is characterized by competing anabolic and catabolic pathways that determine the intracellular concentration of its active metabolites. These pathways rely on enzymes central to endogenous purine (B94841) metabolism.

The conversion of this compound into its biologically active forms is an essential process initiated by its transformation into 6-thioguanine (B1684491) (6-TG). This molecule then enters the purine salvage pathway, a critical route for recycling purine bases.

The primary enzyme in this anabolic pathway is Hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.govwikipedia.org HGPRT catalyzes the conversion of 6-TG to 6-thioguanosine (B559654) monophosphate (6-TGMP) by transferring a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP). wikipedia.org This reaction is a central step in the generation of purine nucleotides via the salvage pathway. wikipedia.org

Following its formation, 6-TGMP is further phosphorylated by cellular kinases. This sequential phosphorylation yields 6-thioguanosine diphosphate (B83284) (6-TGDP) and ultimately 6-thioguanosine triphosphate (6-TGTP). These phosphorylated derivatives, collectively known as thioguanine nucleotides (TGNs), are the principal active metabolites. Decreased activity of HGPRT can be associated with resistance to thiopurines in certain experimental systems. nih.gov

Table 1: Key Enzymes in the Anabolic Pathway of this compound (via 6-Thioguanine)

| Enzyme | Function | Resulting Metabolite |

|---|---|---|

| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Converts 6-Thioguanine to its monophosphate nucleotide. | 6-Thioguanosine Monophosphate (6-TGMP) |

| Guanylate Kinase | Phosphorylates 6-TGMP to its diphosphate form. | 6-Thioguanosine Diphosphate (6-TGDP) |

| Nucleoside Diphosphate Kinase | Phosphorylates 6-TGDP to its triphosphate form. | 6-Thioguanosine Triphosphate (6-TGTP) |

Two major enzymatic pathways are responsible for the catabolism of 6-thioguanine:

Oxidation by Xanthine Oxidase (XO): This enzyme, critical in purine degradation, converts 6-thioguanine to an inactive oxidized metabolite, 6-thiouric acid. youtube.com This process is analogous to the oxidation of hypoxanthine (B114508) to uric acid. youtube.com

Methylation by Thiopurine S-methyltransferase (TPMT): This enzyme catalyzes the S-methylation of 6-thioguanine, producing 6-methylthioguanine, another inactive metabolite.

These catabolic routes compete with the anabolic HGPRT pathway, and the balance between them influences the intracellular pool of active thioguanine nucleotides.

Table 2: Key Metabolites in the Metabolism of this compound

| Metabolite | Pathway | Description |

|---|---|---|

| 6-Thioguanine | Anabolic/Catabolic Precursor | Core molecule entering competing metabolic routes after cleavage from the parent compound. |

| Thioguanine Nucleotides (TGNs) | Anabolic | The collective term for the active, phosphorylated forms (6-TGMP, 6-TGDP, 6-TGTP). |

| 6-Thiouric Acid | Catabolic | Inactive product resulting from oxidation by Xanthine Oxidase. |

| 6-Methylthioguanine | Catabolic | Inactive product resulting from methylation by TPMT. |

The metabolic pathways that process this compound and its derivatives are segregated within specific subcellular compartments, a fundamental principle of cellular metabolism that allows for spatial control over metabolite function. nih.govnih.gov

Cytoplasm: The anabolic activation of 6-thioguanine occurs predominantly in the cytoplasm. This compartment houses the necessary enzymes, including HGPRT and the subsequent kinases, as well as the co-substrate PRPP. nih.gov The key catabolic enzymes, TPMT and Xanthine Oxidase, are also primarily located in the cytoplasm.

Mitochondria, Nucleus, and Other Organelles: While the primary metabolic conversions occur in the cytoplasm, the principle of compartmentalization suggests that the distribution and function of metabolites can be distinct across different organelles. nih.gov For instance, the nucleus is a site for histone acetylation using nuclear acetyl-CoA, demonstrating how metabolites can have specific roles within compartments. nih.gov The transport of metabolites across organelle membranes is a key aspect of coordinating cellular metabolic activities. nih.gov

This spatial organization ensures that the generation of active thioguanine nucleotides occurs in the same compartment where they can exert their effects on processes like DNA replication and where they can interact with other cytosolic enzymes.

Enzyme Inhibition and Activation by this compound

The metabolites of this compound interact with various cellular enzymes. The most significant interactions are with enzymes involved in purine nucleotide synthesis, which is critical for rapidly dividing cells that have a high demand for DNA and RNA. patsnap.com

The de novo synthesis of purine nucleotides is a vital pathway for cellular proliferation and is regulated by key enzymes. Inhibitors of this pathway can effectively halt cell growth. patsnap.com The active metabolites of this compound disrupt this delicate balance.

Inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) is a critical, rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. patsnap.comnih.govnih.gov It catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). nih.gov This step is the gateway to the production of guanosine (B1672433) monophosphate (GMP) and subsequently guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis. nih.govnih.gov

While 6-thioguanine itself is not typically characterized as a direct competitive inhibitor of IMPDH in the same manner as compounds like mycophenolic acid, its metabolic products profoundly impact the guanine nucleotide pool that IMPDH regulates. researchgate.netnih.gov The primary mechanism of thiopurines involves the incorporation of thioguanine nucleotides into DNA and RNA, leading to cytotoxicity. However, this action creates a significant disruption in the homeostasis of purine nucleotides.

Interactions with Purine Biosynthesis Enzymes

Other Key Enzyme Targets in Nucleotide Metabolism

Beyond its primary interactions, this compound (6-BTG) and its metabolites are known to interact with other critical enzymes within the nucleotide metabolism pathway, thereby influencing cellular proliferation and function. Two such enzymes of significance are inosine monophosphate dehydrogenase (IMPDH) and guanylate kinase.

Inosine Monophosphate Dehydrogenase (IMPDH): IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides. patsnap.com It catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a crucial step for the production of guanosine triphosphate (GTP). patsnap.com Inhibition of IMPDH leads to the depletion of guanine nucleotides, which can halt cell division. patsnap.com While direct studies on 6-BTG are limited, other thiopurines and related compounds are known to inhibit IMPDH. For instance, mycophenolic acid (MPA), a well-characterized IMPDH inhibitor, effectively reduces intracellular GTP levels. nih.gov The inhibition of IMPDH disrupts the balance between adenine (B156593) and guanine nucleotide pools, which has wide-ranging effects on cellular metabolism. nih.gov

Guanylate Kinase (GK): This enzyme is responsible for the phosphorylation of guanosine monophosphate (GMP) to guanosine diphosphate (GDP), a subsequent step in the formation of GTP. The metabolite of the related compound 6-thioguanine, 6-thioguanosine 5'-phosphate, has been studied in the context of its interaction with guanylate kinase. nih.gov Research from 1977 reassessed the interactions of guanylate kinase with 6-thioguanosine 5'-phosphate, indicating that metabolites of thiopurines can interfere with this key enzymatic step. nih.gov Molecular dynamics simulations have shown that mutations in guanylate kinase can alter its conformation and ability to bind GMP, highlighting the structural specificity required for its function. nih.gov

Cytochrome P450 (CYP) Enzyme Interactions and Metabolic Phenotyping

The biotransformation of many xenobiotics, including purine analogs, is mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These interactions can involve the compound acting as a substrate, an inhibitor, or an inducer of CYP isoenzymes, leading to potential drug-drug interactions and variability in metabolic profiles among individuals. nih.gov

Induction and Inhibition of CYP Isoenzymes

The induction or inhibition of CYP enzymes can significantly alter the clearance of co-administered drugs. nih.govnih.gov Enzyme induction involves increased synthesis of the enzyme, often mediated by nuclear receptors, leading to faster metabolism. nih.gov Conversely, inhibition reduces the enzyme's metabolic capacity, potentially increasing the concentration of a substrate drug. nih.govbiomolther.org

This inhibitory action on CYP1A enzymes, which are involved in the metabolism of numerous clinical drugs and the activation of procarcinogens, suggests a potential for clinically relevant interactions. nih.govnih.gov Given the structural similarity, it is plausible that this compound exhibits a similar inhibitory profile towards CYP1A1 and CYP1A2, although specific studies are required for confirmation.

Computational Models for Predicting Enzyme Interactions

In modern drug discovery, computational methods such as molecular docking are frequently employed to predict and analyze the interactions between small molecules and enzyme targets. nih.gove-nps.or.kr These in silico techniques model the binding of a ligand (like 6-BTG) into the active site of a protein (such as a CYP enzyme or guanylate kinase), predicting the binding affinity and orientation. nih.gov

Molecular docking software, like Surflex-dock™ or Autodock Vina, uses scoring functions to rank potential binding poses based on factors like electrostatic and van der Waals interactions. nih.govmdpi.com This approach can successfully identify new inhibitors and elucidate their mechanism of action at a molecular level. nih.gov For instance, docking studies have been used to understand how inhibitors bind to the active sites of enzymes like acetylcholinesterase and to guide the development of species-selective inhibitors for enzymes such as aspartate semialdehyde dehydrogenase. nih.gove-nps.or.kr

While specific molecular docking studies for this compound were not detailed in the available literature, this methodology represents a powerful tool for virtually screening its potential interactions with a wide array of enzymes, including various CYP450 isoforms and nucleotide metabolism enzymes. Such studies could predict which enzymes are most likely to be inhibited by 6-BTG and guide further experimental investigation.

Transport Protein Interactions and Cellular Uptake Mechanisms

The entry of nucleoside analogs like this compound into cells is not a simple process of diffusion but is mediated by specific membrane transport proteins. wikipedia.org The primary facilitators of nucleoside transport across cellular membranes are the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs). elsevierpure.com

Research indicates that ENTs are critical for the cellular uptake of many purine and pyrimidine (B1678525) nucleoside analogs used in various therapies. wikipedia.org There are four known human ENTs: ENT1, ENT2, ENT3, and ENT4. wikipedia.org Studies on the related compound 6-mercaptopurine (B1684380) (6-MP) have shown that its uptake is mediated by ENTs. nih.gov

More specifically, research on 6-benzylthioinosine, a compound structurally very similar to 6-BTG, has demonstrated that it is a potent inhibitor of the mammalian nucleoside transporter ENT1. wikipedia.org This inhibition of the host cell's nucleoside transporter is a key aspect of its selective action in certain therapeutic contexts. wikipedia.org The equilibrative nucleoside transporter ENT1 plays a crucial role in maintaining nucleotide homeostasis and is essential for processes like erythropoiesis. nih.govnih.gov Given this evidence, it is highly probable that the cellular uptake of this compound is also dependent on ENT-family transporters, particularly ENT1. By competing with endogenous nucleosides for these transporters, 6-BTG can gain entry into the cell where it can then exert its metabolic effects.

The table below summarizes the major types of cellular transport mechanisms.

| Transport Type | Energy Required | Gradient | Mediated by | Example |

| Passive Transport | No | High to Low | - | Simple Diffusion |

| Channel/Carrier Proteins | Facilitated Diffusion | |||

| Active Transport | Yes (ATP) | Low to High | Carrier Proteins (Pumps) | Na+/K+ Pump |

This table provides a general overview of cellular transport mechanisms.

Modulation of Intracellular Nucleotide Pools by this compound

Once inside the cell, this compound, through its metabolic activation and interactions with key enzymes, can significantly alter the delicate balance of intracellular nucleotide pools. The de novo synthesis of purine nucleotides is a tightly regulated process, and its disruption can have profound cellular consequences. nih.govnih.gov

A primary mechanism through which 6-BTG is expected to exert its effects is via the inhibition of inosine monophosphate dehydrogenase (IMPDH). patsnap.comnih.gov As a rate-limiting enzyme in the synthesis of guanine nucleotides, IMPDH inhibition directly leads to a depletion of the intracellular guanosine triphosphate (GTP) pool. nih.govnih.gov This depletion has been observed with other IMPDH inhibitors like mycophenolic acid. nih.gov

The reduction in GTP levels can, in turn, affect numerous cellular processes that are dependent on this critical nucleotide. nih.gov Furthermore, the inhibition of IMPDH not only depletes guanine nucleotides but can also lead to an increase in adenine nucleotide pools, creating a significant imbalance in the purine nucleotide ratio. nih.gov This imbalance can disrupt the allosteric regulation of other enzymes involved in both purine and pyrimidine biosynthesis, such as phosphoribosyl pyrophosphate (PRPP) synthetase and ribonucleotide reductase, leading to widespread metabolic repercussions. nih.gov

Recent studies have highlighted that IMPDH inhibition can also affect the expression of key proteins involved in cellular function and survival. For example, treatment with the IMPDH inhibitor mycophenolic acid has been shown to decrease the expression of telomerase reverse transcriptase (TERT). This indicates that the modulation of nucleotide pools by compounds like 6-BTG can extend beyond simple metabolic competition to affect fundamental cellular maintenance pathways.

The table below lists the key purine nucleotides and their general functions.

| Nucleotide | Primary Functions |

| Adenosine (B11128) Triphosphate (ATP) | Main energy currency, signal transduction, synthesis of nucleic acids |

| Guanosine Triphosphate (GTP) | Protein synthesis, signal transduction (G-proteins), energy source, synthesis of nucleic acids |

| Adenosine Diphosphate (ADP) | Energy metabolism, platelet activation |

| Guanosine Diphosphate (GDP) | Precursor to GTP, role in G-protein cycle |

| Adenosine Monophosphate (AMP) | Precursor to ADP/ATP, cellular energy sensor (via AMPK) |

| Guanosine Monophosphate (GMP) | Precursor to GDP/GTP |

This table provides a general overview of the functions of key purine nucleotides.

Molecular and Cellular Mechanisms of Action of 6 Benzylthioguanine

Mechanisms of Antineoplastic Activity

6-Benzylthioguanine demonstrates significant antiproliferative activity against various cancer cell lines benchchem.com. Its antineoplastic mechanisms are multifaceted, involving interference with DNA synthesis, modulation of cellular proliferation pathways, induction of apoptosis and cell cycle arrest, and potential modulation of tumor-promoting cytokines and signaling pathways.

Interference with DNA Synthesis and Replication

A key mechanism of 6-BTG's antineoplastic activity involves its incorporation into DNA and RNA, where it functions as an antimetabolite benchchem.com. It competes with guanine (B1146940) for incorporation into nucleic acids, disrupting their synthesis benchchem.com. This disruption leads to the inhibition of cell division, particularly in rapidly dividing cancer cells benchchem.com. The incorporation of thioguanine (a related compound) into DNA can hinder DNA synthesis reactions catalyzed by mammalian and bacterial polymerases, slowing down the process significantly compared to synthesis across a guanine-containing template nih.gov. This poor template function of thioguanine-containing DNA is consistent with the delayed cytotoxicity and DNA damage observed in treated cells nih.gov.

Modulation of Cellular Proliferation Pathways

6-BTG influences cellular proliferation by inhibiting enzymes involved in the purine (B94841) salvage pathway, notably hypoxanthine-guanine phosphoribosyltransferase (HGPRT) benchchem.com. This inhibition results in decreased levels of guanine nucleotides, which are essential for DNA and RNA synthesis benchchem.com. Reduced availability of these nucleotides can slow down or halt the proliferation of rapidly dividing cancer cells. Additionally, as a feedback inhibitor in the de novo purine biosynthesis pathway, 6-BTG can further regulate purine levels critical for proliferating cells benchchem.comsemanticscholar.org. Preliminary studies suggest that this compound, as a feedback inhibitor, behaves similarly to methylthioinosine in inhibiting purine biosynthesis semanticscholar.org.

Induction of Apoptosis and Cell Cycle Arrest

Studies have shown that 6-BTG can induce apoptosis and trigger cell cycle arrest in cancer cells benchchem.com. This is achieved, in part, by disrupting nucleotide pools benchchem.com. Flow cytometry analysis has revealed that treatment with 6-BTG can lead to G1 phase arrest in cancer cells, indicating its role as a cell cycle regulator benchchem.com. The balance between cell cycle arrest and apoptosis induction is crucial in cancer development and responses to therapeutic agents researchgate.net. Induction of apoptosis involves a cascade of events, often including the activation of caspases researchgate.net.

Modulation of Tumor-Promoting Cytokines and Signaling Pathways

While direct extensive research specifically on 6-BTG's modulation of tumor-promoting cytokines and signaling pathways is less detailed in the provided snippets, related antineoplastic mechanisms offer insights. Tumor progression is strongly influenced by inflammatory cytokines like IL-6 and IL-8, which activate pathways such as JAK/STAT and NF-κB, promoting cell mobility and invasion dovepress.com. IL-6, a key pro-inflammatory cytokine, is implicated in cancer progression by activating pathways like JAK/STAT3, promoting cell proliferation, survival, and resistance to apoptosis dovepress.commdpi.comthermofisher.com. Modulating such pathways is a common strategy in cancer therapy nih.govnih.govresearchgate.net. Given 6-BTG's impact on cell proliferation and survival, it is plausible that it may indirectly influence these cytokine-mediated pathways, although specific research detailing this for 6-BTG was not prominently found.

Mechanisms of Antiviral Activity

While the primary focus in the provided information is on its antineoplastic activity, some related thiopurines have shown antiviral properties. The mechanism often involves interference with viral replication processes.

Inhibition of Viral Replication Enzymes

Related compounds, such as 6-Thioguanine (B1684491) (6-TG), have been shown to inhibit viral replication by targeting viral enzymes. For instance, 6-TG blocks SARS-CoV-2 replication by inhibiting the papain-like protease (PLpro) activity of the nsp3 protein, which is essential for viral polyprotein cleavage and thus for virus replication wustl.edu. Inhibition of viral replication enzymes, including polymerases and proteases, is a common strategy for antiviral drugs nih.gov. Some antiviral compounds interfere with viral mRNA synthesis by inhibiting enzymes like DNA-dependent RNA polymerase atsu.edu. While the direct inhibition of specific viral replication enzymes by this compound is not explicitly detailed in the provided search results, its structural similarity to 6-Thioguanine suggests a potential for similar mechanisms, warranting further investigation.

Host-Targeted Antiviral Effects

This compound (6-BTG) and its related thiopurine analogs, such as 6-thioguanine (6-TG) and 6-thioguanosine (B559654) (6-TGo), have demonstrated host-targeted antiviral effects. These effects are distinct from direct-acting antiviral drugs that target viral components like polymerases or proteases nih.govembopress.orgintrepidalliance.orgnih.gov. Host-targeted antivirals aim to disrupt the interactions between viruses and host proteins or cellular pathways essential for viral replication, potentially offering a higher barrier to the emergence of drug resistance due to the lower evolutionary rate of host proteins compared to viral targets embopress.org.

Research indicates that 6-TG and 6-TGo can block viral replication by activating the unfolded protein response (UPR) in infected cells nih.gov. The UPR is a cellular stress response mechanism primarily localized in the endoplasmic reticulum (ER), a cellular organelle involved in the synthesis and processing of secreted and transmembrane proteins, including many viral glycoproteins nih.gov. By inducing UPR activation, these thiopurines selectively disrupt the synthesis and maturation of viral glycoproteins, such as hemagglutinin (HA) and neuraminidase (NA) in Influenza A Virus (IAV), without significantly affecting other viral proteins or global host protein synthesis nih.gov. This mechanism involves the activation of UPR sensors like activating transcription factor 6 (ATF6), inositol-requiring enzyme 1 (IRE1), and double-stranded RNA-activated protein kinase (PKR)-like endoplasmic reticulum (ER) kinase (PERK), leading to downstream UPR gene expression nih.gov. While UPR activation correlates with diminished viral glycoprotein (B1211001) accumulation, studies suggest that PERK might limit the antiviral effects of drug-induced ER stress, as genetic deletion of PERK enhanced the antiviral effect of 6-TG without causing overt cytotoxicity nih.gov.

This induction of the UPR represents a novel host-directed antiviral mechanism for thiopurines, distinguishing them from other related compounds nih.gov. Targeting host pathways that viruses rely on, such as ER processes for glycoprotein synthesis, presents a promising strategy for developing effective antivirals nih.govsemanticscholar.orgnih.gov.

Interference with Viral Mutagenesis

Viral mutagenesis, the process by which errors are introduced into the viral genome during replication, is a key factor in viral evolution, adaptation, and the development of drug resistance mdpi.comfrontiersin.org. RNA viruses, in particular, exhibit high mutation rates compared to DNA viruses and eukaryotic organisms, largely due to the error-prone nature of their RNA-dependent RNA polymerases mdpi.commdpi.com. These high mutation rates allow viruses to rapidly explore sequence space, potentially evading host immune responses and developing resistance to antiviral therapies mdpi.comfrontiersin.orgmdpi.com.

Some antiviral strategies aim to interfere with viral replication by increasing the viral mutation rate to a level that exceeds the virus's error threshold, a concept known as lethal mutagenesis mdpi.com. This can drive viral populations to extinction by introducing an excessive number of deleterious mutations mdpi.com. Nucleoside and nucleobase analogs can act as mutagens by being incorporated into the viral genome during replication, leading to errors mdpi.com. For instance, ribavirin, a nucleoside analog, can be incorporated into the viral genome, leading to viral mutagenesis mdpi.com.

While the provided search results primarily discuss 6-TG and 6-TGo in the context of UPR activation and glycoprotein disruption for their antiviral effects nih.gov, and other compounds like favipiravir (B1662787) and specific nucleoside analogs are mentioned in relation to viral mutagenesis mdpi.com, direct detailed information specifically linking this compound to interference with viral mutagenesis was not prominently featured in the search results. However, as a thiopurine analog related to 6-TG, it is plausible that 6-BTG could potentially influence viral replication fidelity or be incorporated into nucleic acids, which could indirectly affect viral mutagenesis. Further research would be needed to elucidate any direct role of this compound in interfering with viral mutagenesis.

Immunomodulatory Effects at the Cellular Level

Effects on Cellular Immunity Components

Cellular immunity is a critical part of the adaptive immune response that does not involve antibodies but instead relies on the activation of immune cells like macrophages, Natural Killer (NK) cells, and antigen-specific cytotoxic T-lymphocytes (CTLs) to target and eliminate intracellular pathogens and abnormal cells libretexts.orglumenlearning.com. These cells play a vital role in destroying virus-infected cells, intracellular bacteria, and cancer cells libretexts.orglumenlearning.com.

T lymphocytes, or T cells, are central to cellular immunity lumenlearning.com. They originate from hematopoietic stem cells in the bone marrow and mature in the thymus lumenlearning.com. Different subsets of T cells, such as CD4+ T helper cells and CD8+ cytotoxic T cells, play distinct roles frontiersin.org. CD4+ T cells help orchestrate the immune response by secreting cytokines and assisting other immune cells, including cytotoxic T cells and B cells lumenlearning.comfrontiersin.org. CD8+ T cells directly recognize and kill infected cells by releasing cytotoxic molecules like perforin (B1180081) and granzymes lumenlearning.com. Macrophages and NK cells are also key components, with macrophages engulfing antigens and stimulating immune responses, and NK cells directly killing target cells libretexts.orgijbc.ir.

While the provided search results discuss the general mechanisms of cellular immunity and the role of various cell types libretexts.orglumenlearning.comfrontiersin.orgijbc.ir, specific detailed research findings on the direct effects of this compound on the components of cellular immunity, such as T cell activation, proliferation, or cytotoxic function, or on macrophage and NK cell activity, were not extensively detailed. Thiopurines in general are known immunosuppressants, often used to modulate immune responses in conditions like inflammatory diseases or transplantation, which implies they can impact immune cell function. However, the precise effects of this compound on specific cellular immunity components at a detailed mechanistic level would require further investigation beyond the scope of the provided search results.

Modulation of Humoral Host Defenses

Humoral immunity is another major arm of the adaptive immune system, primarily mediated by B lymphocytes (B cells) and the antibodies they produce nih.govnih.gov. Antibodies are crucial for neutralizing extracellular pathogens and toxins and facilitating their clearance nih.govnih.gov. B cells, upon activation, differentiate into plasma cells that secrete large quantities of antigen-specific antibodies frontiersin.orgnih.gov. T helper cells, particularly T follicular helper (Tfh) cells, play an important role in assisting B cell activation, differentiation, and antibody production, including facilitating antibody class switching lumenlearning.comimmunopaedia.org.za.

The provided search results describe the role of humoral immunity in defending against extracellular pathogens and the involvement of B cells and antibodies nih.govnih.gov. They also touch upon the interaction between T helper cells and B cells in orchestrating humoral responses lumenlearning.comimmunopaedia.org.za. However, specific data or detailed research findings on how this compound directly modulates humoral host defenses, such as its effects on B cell activity, antibody production, or the interaction between T helper cells and B cells, were not explicitly provided in the search results. General immunosuppressive properties of thiopurines might suggest an impact on humoral immunity, but the precise mechanisms and extent of this compound's influence on these processes would require further specific study.

Preclinical Efficacy Studies of 6 Benzylthioguanine

In Vitro Studies on Cellular Models

Antineoplastic Efficacy in Diverse Cancer Cell Lines

No specific studies detailing the antineoplastic efficacy of 6-Benzylthioguanine in diverse cancer cell lines were identified. Consequently, no data table on its cytotoxic or anti-proliferative activity against various cancer cell lines can be provided.

Antiviral Efficacy in Cell Culture Systems

There is no available research on the antiviral efficacy of this compound in cell culture systems against any specific viruses. Therefore, a data table of its antiviral activity could not be generated.

Immunomodulatory Effects in Immune Cell Lines

No studies were found that investigated the immunomodulatory effects of this compound on immune cell lines, such as its impact on cytokine production or immune cell proliferation.

Animal Model Research

Evaluation of Antineoplastic Activity in Animal Models

No published research was identified that evaluates the antineoplastic activity of this compound in animal models, such as xenograft studies in mice.

Assessment of Antiviral Efficacy in Animal Models

There is no available data from animal models assessing the antiviral efficacy of this compound.

Investigation of Immunomodulatory Activity in Animal Models

A comprehensive search of publicly available scientific literature and research databases did not yield any specific preclinical studies investigating the immunomodulatory activity of this compound in animal models. While the parent compound, 6-thioguanine (B1684491), has been shown to possess immunomodulatory properties, including the ability to enhance tumor immunogenicity and affect inflammatory responses in animal models of colitis, no such data currently exists for its benzyl (B1604629) derivative, this compound. nih.govnih.gov

The potential for this compound to modulate the immune system remains an area for future investigation. Studies would be required to determine if the addition of the benzyl group alters the known immunomodulatory effects of the 6-thioguanine scaffold. Such research would likely involve evaluating its impact on various immune cell populations, cytokine production, and its efficacy in animal models of autoimmune disease or cancer immunotherapy.

Combination Studies of this compound with Other Agents

There is a lack of available preclinical data from studies investigating the combination of this compound with other therapeutic agents. Research into the synergistic or additive effects of this compound with other chemotherapeutics, targeted therapies, or immunotherapies in preclinical models has not been reported in the accessible scientific literature.

For the parent compound, 6-thioguanine, some combination strategies have been explored. For instance, studies have suggested the potential for combining 6-thioguanine with methylthioadenosine (MTA) to selectively target cancers with a specific genetic deficiency (MTAP-deficiency). nih.govnih.gov Furthermore, the immunogenic properties of 6-thioguanine suggest a rationale for its combination with immune checkpoint inhibitors. nih.gov However, it is crucial to note that these findings pertain to 6-thioguanine, and similar preclinical combination studies for this compound have not been conducted or published. Future preclinical research would be necessary to explore the potential of this compound in combination regimens.

Mechanisms of Resistance to 6 Benzylthioguanine

Biochemical Resistance Mechanisms

Biochemical pathways that confer resistance to 6-Benzylthioguanine are primarily centered on preventing the molecule from reaching its ultimate intracellular target or altering the target itself. These mechanisms include enzymatic modification, changes in target enzyme expression, and active cellular efflux.

The metabolic fate of a drug can be a critical determinant of its efficacy and a primary route for developing resistance. While direct enzymatic inactivation data for this compound is not extensively detailed in the available literature, the metabolism of structurally similar compounds provides a strong model for potential resistance pathways. For instance, the related compound O(6)-benzylguanine undergoes significant metabolism by cytochrome P450 (CYP450) isoenzymes. nih.gov

Specifically, CYP1A1 and CYP1A2 are responsible for the oxidation of O(6)-benzylguanine to O(6)-benzyl-8-oxoguanine, followed by debenzylation to 8-oxoguanine. nih.gov This metabolic alteration can be considered a form of inactivation or modification, as it changes the structure of the parent compound, which could alter its ability to interact with its intended target. It is plausible that this compound could be subject to similar enzymatic processes, such as S-debenzylation or oxidation, by CYP450 or other enzyme systems, representing a key mechanism of biochemical resistance by converting the active drug into less potent or inactive metabolites.

The primary mechanism of action for thiopurines, including 6-thioguanine (B1684491) and by extension this compound, requires conversion into their respective active nucleotide forms by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). nih.govoncotarget.com These activated metabolites can then be incorporated into DNA and RNA, leading to cytotoxicity.

A crucial mechanism of resistance is the loss or reduction of HPRT activity. nih.govoncotarget.com Cells that lack functional HPRT cannot perform the initial and essential phosphoribosylation step that activates the prodrug. oncotarget.com Consequently, the cytotoxic potential of this compound is nullified, as it cannot be converted into its therapeutic form, 6-benzylthioguanosine-5'-monophosphate. This loss of function can result from decreased expression of the HPRT enzyme or from structural alterations that render the enzyme non-functional, effectively making the cell resistant to the drug. oncotarget.com

Efflux pumps are transmembrane proteins that actively transport a wide array of substances, including drugs, out of the cell. nih.govqeios.com The overexpression of these pumps is a well-established mechanism of multidrug resistance (MDR) in both bacterial and mammalian cells. frontiersin.orgnih.gov By expelling therapeutic agents, these pumps lower the intracellular drug concentration, preventing the agent from reaching the necessary threshold to exert its cytotoxic effect. nih.gov

Several families of efflux pumps are known to contribute to MDR. While specific studies detailing the efflux of this compound are limited, the involvement of these pumps in resistance to other chemotherapeutic agents is well-documented. The ATP-binding cassette (ABC) transporter superfamily is particularly notorious in this regard. nih.govnih.gov It is highly probable that certain ABC transporters could recognize and export this compound or its metabolites, thereby contributing to a resistant phenotype.

Table 1: Major Families of Bacterial Efflux Pumps

| Efflux Pump Superfamily | Energy Source | General Substrates | Associated Organisms |

|---|---|---|---|

| ATP-Binding Cassette (ABC) | ATP Hydrolysis | Diverse, including drugs, lipids, sterols | Prokaryotes and Eukaryotes |

| Major Facilitator Superfamily (MFS) | Proton Motive Force | Wide range of small molecules | Universal |

| Resistance-Nodulation-Division (RND) | Proton Motive Force | Multiple drugs, heavy metals | Gram-negative bacteria |

| Small Multidrug Resistance (SMR) | Proton Motive Force | Quaternary ammonium (B1175870) compounds, lipophilic cations | Primarily Bacteria |

| Multidrug and Toxic Compound Extrusion (MATE) | Sodium Ion Gradient or Proton Motive Force | Diverse drugs and toxic compounds | Universal |

Genetic Basis of Resistance

The biochemical mechanisms of resistance are underpinned by stable, heritable changes at the genetic level. These genetic alterations allow cells to survive and proliferate under the selective pressure of a drug like this compound.

The most direct genetic basis for resistance to this compound involves mutations in the gene that encodes its activating enzyme, HPRT. The gene, HPRT1, is located on the X chromosome. nih.gov A wide variety of mutations in HPRT1 have been identified that lead to a loss of enzyme function and, consequently, to thiopurine resistance. nih.govoncotarget.com

These mutations can be of several types, including:

Frameshift Mutations: Insertions or deletions of nucleotides that are not in a multiple of three. These shifts alter the reading frame of the gene, leading to a completely different and typically non-functional protein product downstream of the mutation. oncotarget.com

Splice Site Mutations: Alterations in the DNA sequences that guide the splicing of introns, leading to improperly processed mRNA and a non-functional protein.

Deletions: Removal of a part of or the entire gene, resulting in a complete loss of protein expression. nih.gov

Studies on cell lines made resistant to 6-thioguanine have identified specific loss-of-function mutations, such as the frameshift mutation c.495_496insA (p.V165fs) in the HPRT1 gene, which confers high-level resistance by preventing the metabolic activation of thiopurines. oncotarget.com Such mutations are a clear example of how genetic changes directly cause biochemical resistance.

Table 2: Examples of HPRT1 Gene Mutations Leading to Thiopurine Resistance

| Mutation Type | Specific Mutation Example | Effect on HPRT Enzyme | Reference |

|---|---|---|---|

| Frameshift Insertion | c.495_496insA (p.V165fs) | Loss of function, truncated protein | oncotarget.com |

| Missense Mutation | c.437T>C (p.L146S) | Reduced or altered enzyme activity | researchgate.net |

| Structural Alterations | Various deletions/rearrangements | Loss of function | nih.gov |

Horizontal gene transfer (HGT) is a fundamental process, particularly in prokaryotes, where genetic material is moved between organisms other than by vertical transmission from parent to offspring. nih.gov The primary mechanisms of HGT are transformation, transduction, and conjugation. nih.gov This process is a major driver in the rapid spread of antibiotic resistance genes among bacteria. nih.govnih.gov

However, in the context of this compound, which is an anticancer agent targeting mammalian cells, HGT is not a relevant mechanism of resistance. Resistance in a population of cancer cells develops through different processes. It arises from spontaneous mutations within individual cells (as described in 6.2.1) or changes in gene expression. The selective pressure exerted by the chemotherapeutic agent then allows these resistant cells to survive and proliferate, leading to the emergence of a clinically resistant tumor. This process is one of clonal selection within a multicellular organism, rather than the acquisition of resistance genes from external organisms.

Chromosomal Mutations Affecting Drug Efficacy

The efficacy of this compound, like other thiopurines, is heavily dependent on its metabolic activation and the cellular processes that it disrupts. Chromosomal mutations, ranging from single nucleotide polymorphisms to larger genomic alterations, can significantly impact these pathways, leading to drug resistance.

A primary mechanism of resistance to thiopurines involves mutations in the Hypoxanthine-guanine phosphoribosyltransferase (HPRT1) gene. nih.govnih.gov HPRT1 is a critical enzyme in the purine (B94841) salvage pathway, responsible for converting thiopurines into their active cytotoxic metabolites, thioguanine nucleotides (TGNs). researchgate.net Loss-of-function mutations in the HPRT1 gene prevent this activation step, rendering the drug ineffective. nih.govnih.gov For instance, a novel frameshift mutation, c.495_496insA (p.V165fs), has been identified in thiopurine-resistant acute lymphoblastic leukemia (ALL) cell lines, leading to a loss of HPRT1 function and a dramatic decrease in the conversion of thiopurines to their active forms. nih.gov Re-expression of wild-type HPRT1 in these resistant cells has been shown to restore drug sensitivity. nih.govnih.gov

Another key gene implicated in thiopurine resistance is Thiopurine S-methyltransferase (TPMT) . medlineplus.govwikipedia.org The TPMT enzyme is involved in the inactivation of thiopurines by methylating them. medlineplus.govwikipedia.org Genetic polymorphisms in the TPMT gene can lead to variable enzyme activity among individuals. medlineplus.govresearchgate.net While low TPMT activity can increase the risk of toxicity due to higher levels of active TGNs, high TPMT activity can lead to rapid inactivation of the drug, thereby contributing to resistance through preferential metabolism into inactive methylated metabolites. nih.gov

More recently, mutations in the Nudix (nucleoside diphosphate (B83284) linked moiety X)-type motif 15 (NUDT15) gene have been identified as a significant factor in thiopurine resistance and toxicity. mdpi.comnih.gov The NUDT15 enzyme hydrolyzes and inactivates the active triphosphate metabolites of thiopurines. nih.gov Genetic variants of NUDT15 that result in reduced enzyme function can lead to an accumulation of cytotoxic metabolites and increased toxicity. Conversely, increased expression or activity of NUDT15 could potentially contribute to drug resistance by more efficiently inactivating the active drug metabolites. mdpi.com Downregulation of NUDT15 expression has been linked to increased accumulation of active thiopurine metabolites, suggesting its role in modulating drug resistance. mdpi.com

Mutations affecting the DNA mismatch repair (MMR) system also play a role in resistance to thiopurines. oup.com The cytotoxicity of these drugs is partly mediated by the incorporation of TGNs into DNA, which triggers the MMR system and leads to apoptosis. nih.gov Cells deficient in MMR can tolerate the presence of thioguanine in their DNA without initiating cell death, leading to resistance. oup.com This tolerance, however, comes at the cost of an increased mutation rate. oup.com

Finally, mutations in genes encoding drug transporters can affect the intracellular concentration of this compound. For example, decreased expression or loss-of-function mutations in the solute carrier family 29 member 1 (SLC29A1) gene, which encodes the equilibrative nucleoside transporter 1 (ENT1), can reduce the uptake of thiopurines into the cell. mdpi.comwikipedia.org Conversely, the upregulation of efflux transporters like P-glycoprotein (encoded by the ABCB1 gene) can actively pump the drug out of the cell, thereby reducing its intracellular concentration and efficacy. nih.gov

Table 1: Genes with Mutations Conferring Resistance to Thiopurines

| Gene | Protein | Function | Effect of Mutation on Resistance |

|---|---|---|---|

| HPRT1 | Hypoxanthine-guanine phosphoribosyltransferase | Converts thiopurines to active cytotoxic metabolites. nih.govnih.gov | Loss-of-function mutations prevent drug activation. nih.gov |

| TPMT | Thiopurine S-methyltransferase | Inactivates thiopurines through methylation. medlineplus.govwikipedia.org | High enzyme activity leads to rapid drug inactivation. nih.gov |

| NUDT15 | Nudix (nucleoside diphosphate linked moiety X)-type motif 15 | Inactivates active thiopurine metabolites. mdpi.comnih.gov | Increased expression or activity enhances drug inactivation. mdpi.com |

| MSH2, MLH1 | Mismatch repair proteins | Mediate cytotoxicity in response to thiopurine-induced DNA damage. oup.com | Deficiency allows cells to tolerate the drug. oup.com |

| SLC29A1 | Equilibrative nucleoside transporter 1 (ENT1) | Facilitates uptake of thiopurines into the cell. mdpi.comwikipedia.org | Reduced function decreases intracellular drug concentration. mdpi.com |

| ABCB1 | P-glycoprotein | Efflux pump that removes drugs from the cell. nih.gov | Overexpression increases drug efflux. nih.gov |

| NT5C2 | Cytosolic 5'-nucleotidase II | Dephosphorylates and inactivates thiopurine metabolites. stanford.edu | Activating mutations enhance drug inactivation. stanford.edu |

Adaptive Resistance Through Bypass Metabolic Pathways

Cells can develop resistance to this compound by adaptively altering their metabolic pathways to circumvent the drug's cytotoxic effects. A key adaptive mechanism is the upregulation of the de novo purine synthesis pathway . nih.gov Thiopurines primarily exert their effect by interfering with the purine salvage pathway. chemicalbook.com When the salvage pathway is compromised, for instance by a loss-of-function mutation in HPRT1, cancer cells can compensate by increasing the synthesis of purines through the de novo pathway. nih.gov This allows the cells to produce the necessary purine nucleotides for DNA replication and cell proliferation, thereby bypassing the inhibitory effects of the thiopurine analog. nih.gov Studies have shown that thiopurine-resistant cells with deficient HPRT1 activity exhibit an increase in the intermediates of the de novo purine synthesis pathway. nih.gov

Another adaptive strategy involves alterations in enzymes that degrade the active metabolites of thiopurines. For example, activating mutations in cytosolic 5'-nucleotidase II (NT5C2) can lead to increased dephosphorylation and inactivation of thiopurine metabolites. stanford.edu This mechanism has been particularly noted in relapsed acute lymphoblastic leukemia, where specific mutations in NT5C2 confer resistance to 6-mercaptopurine (B1684380) and 6-thioguanine. stanford.edu

Furthermore, cells can adapt by upregulating the expression of enzymes that protect against DNA damage. For instance, increased expression of O6-methylguanine-DNA methyltransferase (MGMT) , a DNA repair enzyme, has been implicated in resistance to 6-thioguanine. tandfonline.com While MGMT is primarily known for repairing alkylated guanine (B1146940), it may also play a role in mitigating the DNA damage caused by the incorporation of thiopurines. tandfonline.com

Cross-Resistance Patterns with Related Compounds

Due to shared mechanisms of action and resistance, cells resistant to this compound are likely to exhibit cross-resistance to other thiopurine analogs. The most common pattern of cross-resistance is observed between 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG) . nih.gov Cell lines selected for resistance to 6-MP often show resistance to 6-TG and vice versa. nih.gov This is primarily because both drugs are activated by HPRT1 and their cytotoxicity is mediated through the incorporation of TGNs into DNA. nih.govresearchgate.net Therefore, a mutation in HPRT1 that confers resistance to one of these drugs will typically confer resistance to the other. nih.govnih.gov

Similarly, resistance mechanisms involving altered drug transport or increased drug efflux would be expected to affect a range of thiopurine compounds. For example, upregulation of P-glycoprotein has been shown to confer resistance not only to 6-MP but also to 6-TG and other nucleobase analogs. nih.gov

However, it is also possible for cells to exhibit resistance to one thiopurine while remaining sensitive to a related metabolite. For instance, cells resistant to 6-MP due to reduced purine nucleotide synthesis have been found to remain sensitive to 6-methylmercaptopurine ribonucleoside (6-MMPR) , a methylated metabolite of 6-MP that can bypass the initial steps of drug activation. nih.gov This highlights the nuanced nature of cross-resistance, which can be influenced by the specific metabolic pathways that are altered in the resistant cells.

Analytical Methodologies for 6 Benzylthioguanine Research

Chromatographic Techniques for Separation and Quantification

Chromatography plays a vital role in separating 6-BTG from complex mixtures and quantifying its presence. Different chromatographic approaches offer varying degrees of selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of 6-Benzylthioguanine, particularly for its separation and quantification in research settings. This method involves the separation of compounds based on their interactions with a stationary phase and a mobile phase. For this compound analysis, reverse phase (RP) HPLC methods are commonly employed. sielc.com A typical mobile phase might consist of a mixture of acetonitrile, water, and an acidic component like phosphoric acid. sielc.com For applications coupled with Mass Spectrometry (MS), phosphoric acid is typically replaced with formic acid to ensure compatibility. sielc.com

HPLC systems can be coupled with various detectors to measure the separated components. UV-Vis detection is a common method, measuring the absorbance of UV or visible light by the sample components at specific wavelengths, which aids in their identification and quantification. torontech.com The concentration of each component can be quantified based on the peak area or height in the resulting chromatogram, which is a graphical representation of the detector's response over time. torontech.com Retention time, the position of each peak along the time axis, is used to identify compounds by comparing them to known standards. torontech.com Smaller particle size columns (e.g., 3 µm) can be used for faster Ultra-High-Performance Liquid Chromatography (UHPLC) applications. sielc.com The scalability of these liquid chromatography methods also allows for preparative separation, useful for isolating impurities. sielc.com

Research findings highlight the importance of optimizing HPLC conditions for accurate quantification of thiopurine metabolites, including those structurally related to 6-BTG. Studies have investigated the impact of factors such as acid concentration and the presence of reducing agents like dithiothreitol (B142953) (DTT) on the recovery and accurate measurement of these compounds. nih.gov For instance, perchloric acid at a final concentration of at least 0.35 M is recommended for optimal recovery of related metabolites. nih.gov

Gas Chromatography (GC) with Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the separation and identification of volatile and semi-volatile compounds. In GC-MS, compounds are first separated based on their boiling points and interactions with the stationary phase in a GC column, and then they are introduced into a mass spectrometer for detection and identification. nih.gov GC-MS provides information on the retention time of the separated components and their mass spectra, which serve as fingerprints for identification. nih.gov

While GC-MS is a versatile technique for analyzing complex mixtures and has been applied in profiling various metabolites nih.govmdpi.com, its specific application directly to this compound research is less commonly highlighted in the provided search results compared to HPLC. However, GC-MS is broadly used for identifying bioactive compounds and phytochemicals in various extracts biomedpharmajournal.orgnih.govresearchgate.net, suggesting its potential for analyzing 6-BTG or its derivatives if they are sufficiently volatile or can be appropriately derivatized. The technique offers high analytical performance and is effective for metabolite profiling of biological extracts. mdpi.com Comprehensive two-dimensional gas chromatography mass spectrometry (GC×GC-MS) can offer superior peak capacity, selectivity, and lower detection limits for analyzing small molecules in complex biological matrices. nih.gov

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques provide valuable information about the structure, identity, and quantity of this compound by analyzing its interaction with electromagnetic radiation or measuring its mass-to-charge ratio.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge (m/z) ratio of ions to identify and quantify molecules. virginia.eduthermofisher.com It provides direct information about the analyte. virginia.edu In the context of this compound research, MS is often coupled with chromatographic techniques like HPLC (LC-MS) or GC (GC-MS) to provide both separation and identification capabilities. virginia.eduthermofisher.com

MS can be used to determine the exact mass and isotopic profile of this compound, aiding in its definitive identification. nih.govuni.lu Predicted collision cross-section values for different adducts of this compound can also be determined using MS data. uni.lu Various ionization techniques can be employed depending on the nature of the analyte and the research question. Electron Ionization (EI) is commonly used in GC-MS, while electrospray ionization (ESI) is frequently used in LC-MS. uni-bielefeld.de MS instruments can range from quadrupole mass selective detectors to high-resolution sector field mass spectrometers or Orbitrap systems, offering varying levels of accuracy and sensitivity. mdpi.comvirginia.eduthermofisher.comuni-bielefeld.de Data analysis software is used to process the mass spectra, detect ions, and organize them by their m/z values and relative abundance, which can then be compared to databases for identification. thermofisher.com MS is invaluable in complex biological samples for identifying and quantifying molecules. thermofisher.com

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that significantly enhances the Raman scattering signals of molecules located near nanostructured metallic surfaces, typically gold or silver. edinst.comhoriba.com This enhancement, which can be as high as 1010-1015, allows for the detection and analysis of molecules at very low concentrations, potentially down to single molecules. edinst.comhoriba.com SERS provides vibrational information about the molecule, similar to standard Raman spectroscopy, but with greatly increased sensitivity due to the intense local electromagnetic fields created by the metallic nanostructures ("hot spots"). horiba.comspectroscopyonline.com

Synchronous Luminescence Spectroscopy (SLS)

Synchronous Luminescence Spectroscopy (SLS), also known as Synchronous Fluorescence Spectroscopy (SFS), is a fluorescence technique that involves simultaneously scanning both the excitation and emission monochromators of a spectrofluorimeter while maintaining a constant wavelength difference (Δλ) between them. shimadzu.comoptosky.nettandfonline.comspiedigitallibrary.orgconicet.gov.arcore.ac.ukpan.olsztyn.plresearchgate.netnih.gov This approach simplifies complex emission spectra, narrows spectral bands, enhances selectivity by reducing spectral overlap, and effectively minimizes interference from Rayleigh and Raman scattering. optosky.nettandfonline.comconicet.gov.arresearchgate.net

The principle relies on the fact that the synchronous spectrum is a function of both the excitation and emission profiles of the fluorescent components in a sample. tandfonline.comconicet.gov.arcore.ac.uk By carefully selecting the constant wavelength difference (Δλ), researchers can selectively enhance the signal from specific components within a mixture, making it a useful tool for the simultaneous analysis of multi-component samples. shimadzu.comoptosky.nettandfonline.comresearchgate.net While the general principles of SLS are well-established and the technique is applied in various fields for analyzing fluorescent compounds, specific applications or detailed research findings concerning the analysis of this compound using SLS were not identified in the conducted searches. optosky.nettandfonline.comcore.ac.ukpan.olsztyn.plresearchgate.netnih.gov

Immunoassay-Based Detection Methods

Immunoassay-based methods utilize the highly specific binding interaction between an antigen and its corresponding antibody to detect and quantify specific substances in a sample. lornelabs.comimmqas.org.ukimmunostudies.combiointron.com These techniques are known for their high sensitivity and specificity, making them suitable for analyzing analytes present at low concentrations in complex biological matrices. lornelabs.combiointron.com The core principle involves using an antibody that specifically binds to the target analyte (antigen). lornelabs.comimmqas.org.uk Immunoassays can be designed for qualitative or quantitative analysis. lornelabs.com

While immunoassays are widely used for detecting various molecules like proteins, hormones, and drugs, specific immunoassay development or application details for the direct detection or quantification of this compound were not found in the performed searches. immunostudies.combiointron.com However, the general principles of common immunoassay formats, such as ELISA and RIA, are relevant for understanding how such methods could potentially be developed for 6-BTG if appropriate antibodies were available.

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay technique that employs an enzyme conjugated to an antibody or antigen. lornelabs.comimmqas.org.ukimmunostudies.comuomustansiriyah.edu.iqdrg-diagnostics.de The principle involves immobilizing either the target antigen or antibody on a solid surface, typically a microplate. uomustansiriyah.edu.iqlabtestsguide.com After binding occurs, an enzyme-linked secondary antibody or antigen is added, which binds to the complex. uomustansiriyah.edu.iqlabtestsguide.com A substrate is then added, which is converted by the enzyme into a detectable signal, often a colored or fluorescent product. uomustansiriyah.edu.iqlabtestsguide.com The intensity of the signal is directly proportional to the amount of the target substance in the sample. uomustansiriyah.edu.iqlabtestsguide.com

ELISA offers high sensitivity and specificity and is a non-radioactive alternative to RIA, making it safer and more widely accessible in standard laboratories. uomustansiriyah.edu.iqdrg-diagnostics.deeuroimmunblog.com It is commonly used for detecting and quantifying various antigens and antibodies. uomustansiriyah.edu.iq While ELISA is a versatile technique, specific reported applications of ELISA for the analysis of this compound were not identified in the search results.

Radioimmunoassay (RIA)